molecular formula C18H20INS B5171363 2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide

2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide

Cat. No. B5171363
M. Wt: 409.3 g/mol
InChI Key: SNQKBHSSXYMSSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research applications. In

Scientific Research Applications

2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide has been widely studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of biochemistry and molecular biology. It has been shown to be an effective inhibitor of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cellular signaling pathways. This inhibition can lead to a variety of downstream effects, including changes in gene expression, cell proliferation, and differentiation.

Mechanism of Action

The mechanism of action of 2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide involves its ability to bind to the active site of protein tyrosine phosphatases. This binding prevents the enzyme from carrying out its normal function of removing phosphate groups from tyrosine residues on proteins. As a result, downstream signaling pathways are altered, leading to changes in cellular behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide are complex and varied. In addition to its effects on protein tyrosine phosphatases, this compound has also been shown to affect the activity of other enzymes, including protein kinases and phospholipases. These effects can lead to changes in cellular signaling pathways, gene expression, and cellular behavior.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, its effects on cellular behavior can be complex and difficult to interpret, and its use may be limited by its potential toxicity.

Future Directions

There are many potential future directions for research on 2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide. One area of interest is in understanding the specific signaling pathways that are affected by this compound. This could lead to the development of more targeted therapies for a variety of diseases. Another area of interest is in developing new synthetic methods for this compound that are more efficient and environmentally friendly. Finally, there is also potential for this compound to be used in combination with other drugs or therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of 2-benzyl-3-butyl-1,3-benzothiazol-3-ium iodide involves the reaction of 2-mercaptobenzothiazole with benzyl chloride and butyl iodide. The reaction is typically carried out in the presence of a strong base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The resulting product is a yellow crystalline solid with a high purity.

properties

IUPAC Name

2-benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20NS.HI/c1-2-3-13-19-16-11-7-8-12-17(16)20-18(19)14-15-9-5-4-6-10-15;/h4-12H,2-3,13-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQKBHSSXYMSSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-butyl-1,3-benzothiazol-3-ium;iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.